Tert-butyl 3-amino-5-bromobenzoate
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Overview
Description
Tert-butyl 3-amino-5-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, amino, and bromine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5-bromobenzoate typically involves the bromination of tert-butyl 3-aminobenzoate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring . The reaction conditions often include the use of solvents such as dichloromethane or acetic acid, and the reaction temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution: Formation of tert-butyl 3-amino-5-hydroxybenzoate or tert-butyl 3-amino-5-alkoxybenzoate.
Oxidation: Formation of tert-butyl 3-nitro-5-bromobenzoate.
Reduction: Formation of this compound derivatives with reduced functional groups.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
Tert-butyl 3-amino-5-bromobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and amino groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-4-bromobenzoate
- Tert-butyl 3-amino-5-chlorobenzoate
- Tert-butyl 3-amino-5-fluorobenzoate
Uniqueness
Tert-butyl 3-amino-5-bromobenzoate is unique due to the specific positioning of the bromine and amino groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications .
Biological Activity
Tert-butyl 3-amino-5-bromobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparison with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group at the 3-position, and a bromine atom at the 5-position of the benzoate structure. Its molecular formula is C12H14BrNO2 with a molecular weight of approximately 284.15 g/mol. The presence of the amino group enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, facilitating biochemical interactions that may lead to therapeutic effects. Additionally, the bromine atom may enhance reactivity through halogen bonding, influencing the compound's biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship (SAR) studies indicate that modifications to the amino or bromine substituents can greatly affect its antimicrobial efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies demonstrate that this compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. This activity may be linked to its ability to stabilize microtubules, similar to other known anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 3-amino-4-bromobenzoate | Amino group at 3-position, bromine at 4 | Different position may alter reactivity and selectivity |
Tert-butyl 3-amino-5-chlorobenzoate | Chlorine instead of bromine | Potentially lower biological activity due to chlorine's properties |
Tert-butyl 3-bromo-5-formylbenzoate | Formyl group at 5-position | May exhibit different reactivity patterns in biological systems |
This table illustrates how positional isomerism can lead to variations in biological activity among similar compounds.
Study on Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, this compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .
Investigation into Anticancer Effects
A recent investigation explored the effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation .
Properties
IUPAC Name |
tert-butyl 3-amino-5-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAGNOKDVASQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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